N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.08130452 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research Applications
A study on the synthesis of water-soluble derivatives of a related compound showed potential for antiviral applications, particularly against influenza and other respiratory infections. The derivatives demonstrated high activity against influenza A2 and Coxsackie B1 viruses in vitro, and one derivative reduced disease severity and duration in infected ferrets, though with noted local irritancy (Harnden et al., 1979).
Molluscicidal Properties
Research into thiazolo[5,4-d]pyrimidines, a chemical class closely related to the compound , revealed molluscicidal properties. These compounds showed activity against B. alexandrina snails, an intermediate host of schistosomiasis, suggesting their potential use in controlling the spread of this parasitic disease (El-Bayouki & Basyouni, 1988).
Potential Cannabinoid Receptor Activity
A seizure by German customs authorities included two 3-([1,3]-thiazol-2-yl)indoles and one benzimidazole compound, seized as pure compounds for the first time in Germany. These compounds, sharing structural features with the compound , were investigated for potential cannabinoid receptor activity, although no specific activities were detailed in the abstract provided (Westphal et al., 2015).
Synthesis of Novel Compounds with Therapeutic Applications
Several studies focused on the synthesis of novel compounds featuring thiazole and indole moieties for potential therapeutic applications, including antimicrobial and anticancer activities. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved with promising yields, indicating the potential for further development into therapeutic agents (Li-jua, 2015).
Future Directions
The future directions for research on “N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” could involve exploring its potential biological activities, given the known activities of indole derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its properties in more detail.
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-21(10-11-22-9-8-14-5-2-3-6-16(14)22)19(23)15-13-25-18(20-15)17-7-4-12-24-17/h2-9,12-13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXSLZPCCVKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.